molecular formula C17H17N3O3S B11368477 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

Cat. No.: B11368477
M. Wt: 343.4 g/mol
InChI Key: TWBZGDLYOAMJQZ-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxadiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. This process is carried out under controlled conditions to ensure high yields and purity. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are used to confirm the chemical structure of the synthesized compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has several scientific research applications:

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-2-3-10-22-13-8-6-12(7-9-13)15-16(20-23-19-15)18-17(21)14-5-4-11-24-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21)

InChI Key

TWBZGDLYOAMJQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3

Origin of Product

United States

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